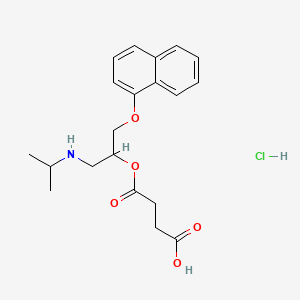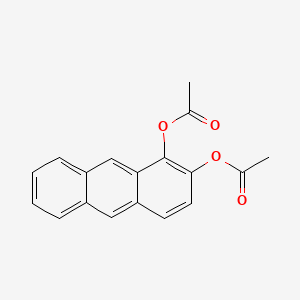
4-Propionyl-4'-n-hexadecanoyloxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propionyl-4’-n-hexadecanoyloxyazobenzene is an organic compound with the molecular formula C31H44N2O3 and a molecular weight of 492.6927 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aromatic rings. Azobenzenes are known for their photoisomerization properties, making them useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core undergoes acylation with propionyl chloride and hexadecanoyl chloride to introduce the propionyl and hexadecanoyloxy groups, respectively.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Propionyl-4’-n-hexadecanoyloxyazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite, resulting in the formation of hydrazo compounds.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a palladium catalyst
- Substitution reagents: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Propionyl-4’-n-hexadecanoyloxyazobenzene has several scientific research applications, including:
Chemistry: Used as a photoresponsive material in the study of photoisomerization and photochemical reactions.
Biology: Employed in the development of light-controlled biomolecules and molecular switches.
Medicine: Investigated for potential use in drug delivery systems where light-triggered release of therapeutic agents is desired.
Industry: Utilized in the production of photoresponsive polymers and materials for optical data storage.
Mechanism of Action
The mechanism of action of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene primarily involves its photoisomerization properties. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization can induce changes in the molecular structure and properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Propionyl-4’-n-hexadecanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Propionyl-4’-n-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of a hexadecanoyloxy group.
4-Propionyl-4’-n-hexanoyloxyazobenzene: Contains a shorter hexanoyloxy group compared to the hexadecanoyloxy group.
The uniqueness of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene lies in its specific combination of functional groups, which can influence its photoisomerization behavior and other chemical properties.
Properties
CAS No. |
76204-56-3 |
|---|---|
Molecular Formula |
C31H44N2O3 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
[4-[(4-propanoylphenyl)diazenyl]phenyl] hexadecanoate |
InChI |
InChI=1S/C31H44N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-31(35)36-29-24-22-28(23-25-29)33-32-27-20-18-26(19-21-27)30(34)4-2/h18-25H,3-17H2,1-2H3 |
InChI Key |
ZEDTZWNGRUOMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



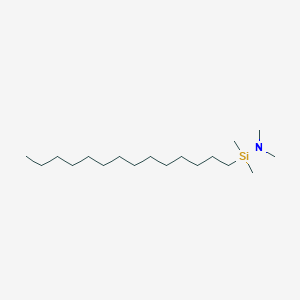
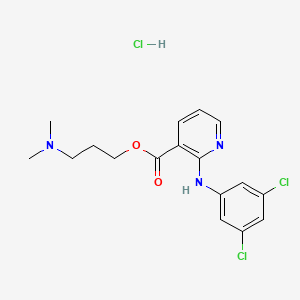
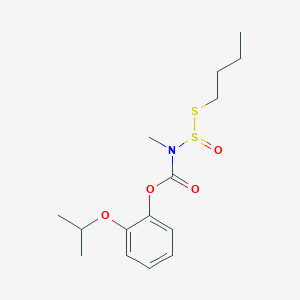


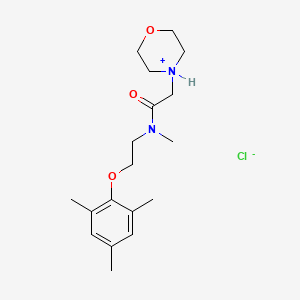
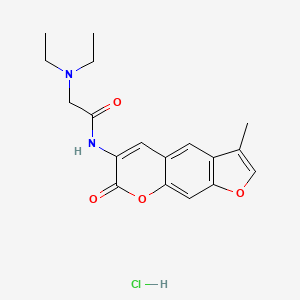
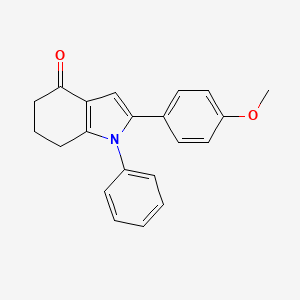


![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
